molecular formula C22H26N2O B14207133 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline

Cat. No.: B14207133
M. Wt: 334.5 g/mol
InChI Key: QZLBNMKQMOYSBD-KLDKWKSESA-N
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Description

4-[®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-prop-2-enoxymethyl]quinoline is a complex organic compound that features a quinoline core structure This compound is notable for its unique bicyclic azabicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the azabicyclo[2.2.2]octane moiety: This step often involves the use of a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group transformations to introduce the ethenyl group.

    Linking the two moieties: The final step involves the formation of the prop-2-enoxymethyl linkage, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated, acylated, or sulfonated quinoline derivatives.

Scientific Research Applications

4-[®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The azabicyclo[2.2.2]octane moiety may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as 4-aminoquinoline and 8-hydroxyquinoline.

    Azabicyclo[2.2.2]octane derivatives: Such as tropane alkaloids and their synthetic analogs.

Uniqueness

4-[®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline is unique due to its combination of a quinoline core with an azabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline

InChI

InChI=1S/C22H26N2O/c1-3-13-25-22(19-9-11-23-20-8-6-5-7-18(19)20)21-14-17-10-12-24(21)15-16(17)4-2/h3-9,11,16-17,21-22H,1-2,10,12-15H2/t16-,17-,21-,22+/m0/s1

InChI Key

QZLBNMKQMOYSBD-KLDKWKSESA-N

Isomeric SMILES

C=CCO[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=CC=NC4=CC=CC=C34

Canonical SMILES

C=CCOC(C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

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